molecular formula C16H24N4O2 B5687573 (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid

(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid

Cat. No. B5687573
M. Wt: 304.39 g/mol
InChI Key: MSFGVOZSYMVACK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid, also known as LY293558, is a compound that belongs to the family of glutamate receptor antagonists. This compound has been widely studied due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and oxidative stress that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines, which can contribute to the progression of neurodegenerative diseases. This compound can also increase the production of brain-derived neurotrophic factor (BDNF), which is essential for the survival and function of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid in lab experiments is that it has a high affinity for the NMDA receptor and can selectively block its activity. This compound is also relatively stable and can be easily synthesized in the lab. However, one limitation is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Another direction is to explore its effects on synaptic plasticity and learning and memory processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid involves the reaction of 4-(2-aminoethyl)pyrimidine with 3-bromohex-3-enoic acid in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography.

Scientific Research Applications

(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can prevent the degeneration of neurons in the brain.

properties

IUPAC Name

(E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-2-3-4-7-14(15(21)22)19-10-6-11-20(13-12-19)16-17-8-5-9-18-16/h4-5,7-9,14H,2-3,6,10-13H2,1H3,(H,21,22)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGVOZSYMVACK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(=O)O)N1CCCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C(=O)O)N1CCCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid

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